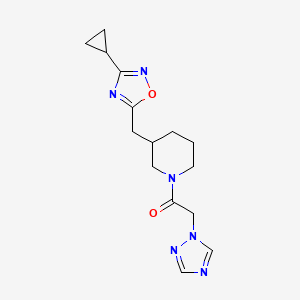

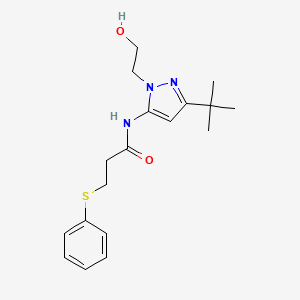

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share a similar pyrazole core structure. These compounds are of interest due to their potential biological activities, including anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating properties .

Synthesis Analysis

The synthesis of related N-substituted pyrazole derivatives is described in the second paper, where 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione reacts with aromatic primary amines to yield a series of 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides . This method could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reagents that would introduce the tert-butyl, hydroxyethyl, and phenylthio substituents at the relevant positions on the pyrazole ring.

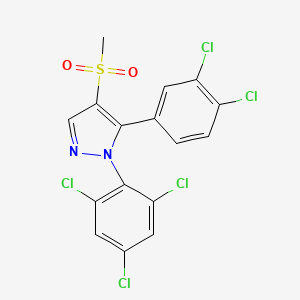

Molecular Structure Analysis

The first paper provides insight into the molecular structure of similar compounds, highlighting the importance of hydrogen-bonding patterns in determining the molecular conformation and crystal packing. The molecules are linked into chains or sheets by a combination of C-H...O and C-H...pi(arene) hydrogen bonds . These interactions are crucial for the stability and overall molecular geometry, which can influence the biological activity of the compounds.

Chemical Reactions Analysis

While the provided papers do not detail specific chemical reactions involving the exact compound , they do suggest that the pyrazole derivatives can participate in hydrogen bonding due to the presence of amide groups. This implies that the compound "N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide" could also engage in similar interactions, potentially affecting its reactivity and the formation of complexes with biological targets .

Physical and Chemical Properties Analysis

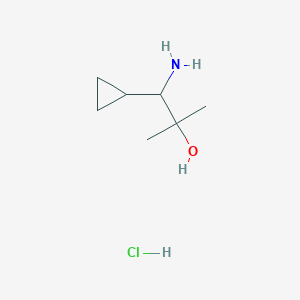

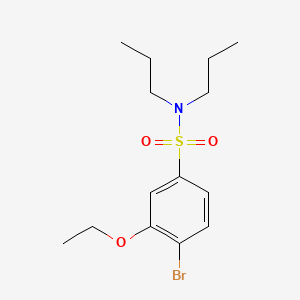

The physical and chemical properties of the compound can be inferred from the structural characteristics of related compounds. The presence of the tert-butyl group is likely to increase the lipophilicity of the molecule, while the hydroxyethyl group could contribute to its hydrophilic character and solubility in aqueous environments. The phenylthio group may add to the compound's potential for interactions with biological molecules, such as proteins, through hydrophobic and pi-stacking interactions . The amide linkage is a key functional group that can participate in hydrogen bonding, influencing the compound's solubility and stability .

Propiedades

IUPAC Name |

N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2S/c1-18(2,3)15-13-16(21(20-15)10-11-22)19-17(23)9-12-24-14-7-5-4-6-8-14/h4-8,13,22H,9-12H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNODJIDPBABEQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)CCSC2=CC=CC=C2)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-3-(phenylthio)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide](/img/structure/B3020498.png)

![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3020501.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B3020506.png)

![5-(3-methoxypropyl)-7-(4-(3-methylbutanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3020507.png)